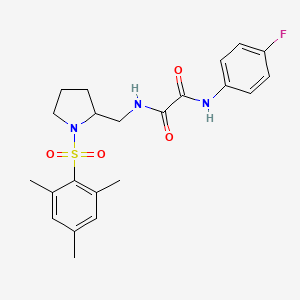

3-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

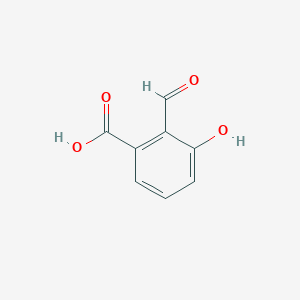

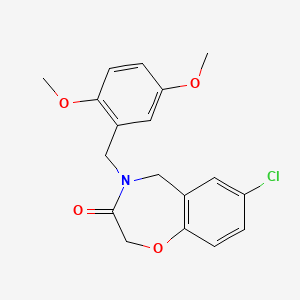

3-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, also known as PSB-603, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrazine-based compounds and has shown promising results in various scientific research studies.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

- Enaminonitriles and Heterocyclic Synthesis : Enaminonitriles serve as key intermediates in synthesizing various heterocyclic compounds like pyrazoles, pyridines, and pyrimidines. Such compounds are synthesized through reactions involving key intermediates reacting with hydrazine hydrate, malononitrile, and other reagents to afford a range of derivatives, indicating the versatility of enaminonitriles in heterocyclic chemistry (Fadda et al., 2012).

- Pyridine and Pyrimidine Derivatives : The reaction of specific nitrile derivatives with various reagents leads to the creation of new pyridine and fused pyridine derivatives, showcasing the methodological diversity in synthesizing complex heterocyclic structures and their potential applications in developing novel compounds with significant biological activities (Al-Issa, 2012).

Biological Activities of Synthesized Compounds

- Antimicrobial and Anticancer Properties : Research into the synthesis of novel pyridines from specific carbonitrile precursors has also evaluated their antimicrobial and antitumor activities. Such studies indicate the potential therapeutic applications of these newly synthesized compounds, with some showing promising results against bacterial and tumor cell lines (Elewa et al., 2021).

Novel Synthesis Methods

- Iodine-Catalyzed Synthesis : A metal-free, iodine-catalyzed synthesis method has been developed for fully substituted pyrazoles, demonstrating the efficiency and broad applicability of using iodine as a catalyst in synthesizing heterocyclic compounds. This method emphasizes low-cost substrates and simple operation, highlighting advancements in synthetic methodologies for heterocyclic compounds (Sun et al., 2015).

Mechanism of Action

Target of Action

The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. Pyrrolidine derivatives have been reported to show selectivity towards various biological targets .

Mode of Action

The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biological pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been reported to have various biological effects .

properties

IUPAC Name |

3-[1-(benzenesulfonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c16-10-14-15(18-8-7-17-14)22-12-6-9-19(11-12)23(20,21)13-4-2-1-3-5-13/h1-5,7-8,12H,6,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOXESAAPIKJOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Furan-2-yl)-1-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2536731.png)

![1-[1-[(2-Chlorophenyl)methylsulfonyl]azetidin-3-yl]pyrrolidine](/img/structure/B2536733.png)

![(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2536735.png)

![Ethyl 3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2536738.png)

![3,5-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2536744.png)